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Introduction

Alicaforsen (formerly ISIS 2302) is a first-generation antisense oligonucleotide designed to

treat inflammatory bowel disease (IBD), including ulcerative colitis (UC).[1] It is a 20-base

phosphorothioate oligonucleotide that specifically targets the messenger RNA (mRNA) of

human Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] ICAM-1 is a key glycoprotein

expressed on vascular endothelial and intestinal epithelial cells, which is significantly

upregulated in inflamed intestinal mucosa.[3][4] By promoting the adhesion and migration of

leukocytes to inflamed tissues, ICAM-1 plays a critical role in the inflammatory cascade of UC.

The enema formulation of Alicaforsen allows for topical delivery to the distal colon, maximizing

drug concentration at the site of inflammation while minimizing systemic exposure.

Mechanism of Action

Alicaforsen functions by specifically inhibiting the production of the ICAM-1 protein. Its

oligonucleotide sequence is complementary to a segment of the human ICAM-1 mRNA. Upon

administration, Alicaforsen enters the target cells in the colonic mucosa and hybridizes with the

ICAM-1 mRNA, forming a DNA-RNA duplex. This duplex is recognized and degraded by the

intracellular enzyme Ribonuclease H (RNase H). The destruction of the mRNA template

prevents its translation into the ICAM-1 protein, thereby down-regulating the expression of

ICAM-1 on the cell surface. This reduction in ICAM-1 levels impedes leukocyte trafficking to the

colon, thus mitigating the inflammatory response characteristic of ulcerative colitis.
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Caption: Mechanism of Action of Alicaforsen in Ulcerative Colitis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12651173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12651173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary of Clinical Efficacy
Clinical studies have evaluated Alicaforsen enema in patients with mild to moderately active,

left-sided or distal ulcerative colitis. The formulation has shown a favorable safety profile and

demonstrated efficacy, particularly in providing a durable clinical response that outlasts the

treatment period.

Table 1: Efficacy of Alicaforsen Enema vs. Placebo in Ulcerative Colitis

Study
Treatment
Arms &
Duration

Key Efficacy
Endpoint

Result Citation

Van Deventer et

al. (2004)

40 patients; 4
mg/mL (240
mg)
Alicaforsen or
Placebo daily
for 28 days

%
Improvement
in Disease
Activity Index
(DAI) at Day 29

70%

(Alicaforsen)
vs. 28%

(Placebo);
p=0.004

% Improvement

in DAI at Month 3

68% (4 mg/mL

Alicaforsen) vs.

11.5% (Placebo);

p=0.021

Van Deventer et

al. (2006)

112 patients; 240

mg Alicaforsen or

Placebo daily for

6 weeks

% Reduction in

DAI from

baseline at Week

18

51%

(Alicaforsen) vs.

18% (Placebo);

p=0.04

| | | % Reduction in DAI from baseline at Week 30 | 50% (Alicaforsen) vs. 11% (Placebo);

p=0.03 | |

Table 2: Efficacy of Alicaforsen Enema vs. Active Comparator (Mesalazine)
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Study
Treatment
Arms &
Duration

Key Efficacy
Endpoint

Result Citation

Miner et al.

159 patients;
240 mg
Alicaforsen
Enema, 120
mg Alicaforsen
Enema, or 4 g
Mesalazine
Enema daily
for 6 weeks

Median
Duration of
Clinical
Response

146 days (240
mg
Alicaforsen)
vs. 54 days

(Mesalazine)

| | | Complete Mucosal Healing at Week 18 | 20% (240 mg Alicaforsen) vs. 7% (Mesalazine);

p=0.06 | |

Protocols for Clinical Investigation
The following protocol outlines a generalized methodology for a Phase II clinical study of

Alicaforsen enema, based on previously conducted trials.

Protocol Title: A Randomized, Double-Blind, Placebo-Controlled Study of Alicaforsen Enema for

the Treatment of Mild to Moderately Active Left-Sided Ulcerative Colitis.

1. Objectives:

Primary: To evaluate the efficacy of Alicaforsen 240 mg enema compared to placebo in

inducing clinical improvement at Week 6, as measured by the Disease Activity Index (DAI).

Secondary: To assess the safety and tolerability of Alicaforsen enema, evaluate the durability

of clinical response up to 30 weeks post-treatment, and assess rates of mucosal healing.

2. Study Population:

Inclusion Criteria:
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Adults aged 18-75 years.

Diagnosed with left-sided ulcerative colitis (inflammation extending up to the splenic

flexure).

Mild to moderately active disease, defined by a DAI score of 4-10.

Stable doses of oral 5-ASA compounds are permitted.

Exclusion Criteria:

Use of steroids, immunosuppressants, or other biologics within 30 days of screening.

Presence of severe colitis, toxic megacolon, or bowel stricture.

Positive stool culture for infectious pathogens.

3. Study Design & Drug Administration:

Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Randomization: Patients will be randomized in a 1:1 ratio to receive either Alicaforsen or a

matching placebo.

Intervention:

Active Arm: Alicaforsen 240 mg formulated in a 60 mL aqueous solution for rectal

administration.

Control Arm: Placebo 60 mL enema, identical in appearance.

Administration: Patients will self-administer one enema nightly for a duration of 6 weeks.

Patients should be instructed to retain the enema for as long as possible, preferably

overnight.

4. Assessments & Endpoints:

Screening (Day -14 to -1): Confirmation of eligibility, baseline DAI score, endoscopy, and

laboratory tests.
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Treatment Period (Week 0 to Week 6):

DAI scores assessed at Week 3 and Week 6. The DAI is a composite score measuring

stool frequency, rectal bleeding, endoscopic findings, and a physician's global

assessment.

Adverse event monitoring.

Follow-up Period (Week 7 to Week 30):

DAI scores assessed at Weeks 10, 18, and 30 to evaluate response durability.

Endoscopy repeated at Week 10 to assess for mucosal healing.

Monitoring for disease relapse or the need for rescue medication.
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Caption: Generalized workflow for an Alicaforsen enema clinical trial.
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5. Data Analysis:

The primary efficacy analysis will be an intent-to-treat (ITT) comparison of the change in DAI

score from baseline to Week 6 between the Alicaforsen and placebo groups.

Secondary analyses will include the proportion of patients achieving clinical remission

(defined as DAI ≤ 2), clinical response (DAI decrease of ≥ 3 points), and endoscopic

improvement.

Durability of response will be analyzed by comparing DAI scores at follow-up time points and

using time-to-relapse analysis.

These notes and protocols provide a comprehensive framework for researchers and drug

development professionals working with the enema formulation of Alicaforsen for ulcerative

colitis. The data indicates a promising therapeutic profile, particularly regarding its durable,

disease-modifying effects after a short course of treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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